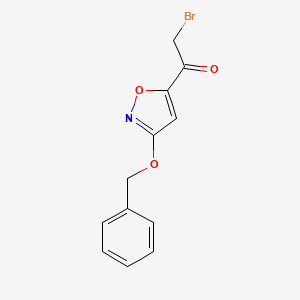

![molecular formula C11H14N2O2 B3033600 7-氨基-2,2,4-三甲基-2H-苯并[b][1,4]恶嗪-3(4H)-酮 CAS No. 1082195-25-2](/img/structure/B3033600.png)

7-氨基-2,2,4-三甲基-2H-苯并[b][1,4]恶嗪-3(4H)-酮

描述

Synthesis Analysis

The synthesis of compounds related to 7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves various organic reactions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved by reacting a precursor with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones were synthesized by reacting 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid using amino resin as a scavenger reagent . These methods highlight the versatility of reactions involving amino groups and heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive intermolecular hydrogen bonding and, in some cases, pi-pi stacking interactions, which contribute to the stability of the crystalline structure. For example, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one crystallizes in the monoclinic space group with specific cell parameters and features extensive N-H...N and N-H...O hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of amino groups and their ability to form hydrogen bonds. The amino group can participate in various chemical reactions, such as the formation of complexes with cyclodextrins, as observed in the study of 7-amino-3-phenyl-2H-benzo[b][1,4]oxazin-2-one, where a 1:1 complex with b-cyclodextrin was formed through van der Waals and hydrogen bond interactions . Additionally, the reactivity of the amino group in the presence of α-ketoacids and esters leads to the formation of fluorescent and stable benzoxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the environment. For example, the photophysical behavior of 7-amino-3-phenyl-2H-benzo[b][1,4]oxazin-2-one shows a significant solvatochromic effect with large Stokes shifts in different solvents, indicating an increase in dipolar moment in the excited state . The solubility and stability of these compounds can vary depending on the solvent, as seen with the fluorescent aminobenzoxazines, which are stable in organic solvents but not in ethanol .

科学研究应用

合成和表征

- 肖光和尹都林(2005 年)的一项研究探索了使用 7-氨基-2,2,4-三甲基-2H-苯并[b][1,4]恶嗪-3(4H)-酮合成异吲哚啉衍生物,突出了其在新型化合物创造和化学反应中的作用 (肖光和尹都林,2005)。

- 在另一项研究中,分析了该化合物的物理光学行为,证明了其在理解荧光和溶剂化变色效应中的重要性 (Valdebenito 等,2015)。

生物学和药物研究

- 田等(2012 年)的研究合成了 7-氨基-2H-苯并[b][1,4]恶嗪-3(4H)-酮的衍生物作为潜在的血小板聚集抑制剂,强调了其在医学研究中的重要性 (田等,2012)。

- Desai 等(2017 年)研究了涉及 7-氨基-2H-苯并[b][1,4]恶嗪-3(4H)-酮的新型化合物用于抗菌应用,强调了其在开发新的抗菌剂中的潜力 (Desai 等,2017)。

农业和环境研究

- Macias 等(2006 年)的一项研究重点关注分离和合成苯并恶嗪酮,包括与 7-氨基-2H-苯并[b][1,4]恶嗪-3(4H)-酮相关的化合物,以了解其在农业研究中相关的植物毒性和抗菌特性 (Macias 等,2006)。

化学合成方法

- 孟等(2013 年)开发了手性 N-苄基-2-甲基-2H-苯并[b][1,4]恶嗪/噻嗪-3(4H)-酮,展示了 7-氨基-2H-苯并[b][1,4]恶嗪-3(4H)-酮在合成各种具有生物活性的分子中的多功能性 (Meng 等,2013)。

属性

IUPAC Name |

7-amino-2,2,4-trimethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)10(14)13(3)8-5-4-7(12)6-9(8)15-11/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWNYWRRFKPOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)

![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033520.png)

![3-(3-chlorobenzyl)-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)

![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)

![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)

![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)

![3-(4-chlorobenzyl)-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033528.png)

![3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033529.png)

![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)

![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3033534.png)

![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)